Cyclohexanesulfonyl fluoride, undecafluoro-

Description

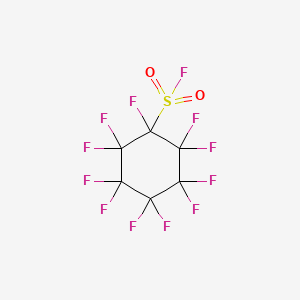

Cyclohexanesulfonyl fluoride, undecafluoro- is a highly fluorinated sulfonyl fluoride derivative characterized by a cyclohexane backbone substituted with 11 fluorine atoms and a sulfonyl fluoride (-SO₂F) functional group. These compounds are part of the broader per- and polyfluoroalkyl substances (PFAS) family, known for their chemical stability and resistance to degradation, making them valuable in industrial applications like surfactants, coatings, and electrochemical materials .

Properties

CAS No. |

355-03-3 |

|---|---|

Molecular Formula |

C6F12O2S |

Molecular Weight |

364.11 g/mol |

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-sulfonyl fluoride |

InChI |

InChI=1S/C6F12O2S/c7-1(8)2(9,10)4(13,14)6(17,21(18,19)20)5(15,16)3(1,11)12 |

InChI Key |

SUYQQGZHVVTMNY-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Byproduct Formation and Mitigation

ECF often generates cleavage products due to C-S bond scission. For instance, fluorinating cyclohexanesulfonyl precursors may yield perfluorohexane (C₆F₁₄) and sulfur tetrafluoride (SF₄). Conductivity additives like dimethyl disulfide (5 wt%) improve current efficiency by reducing electrode passivation, though they may lower yields of the target sulfonyl fluoride. Post-reaction purification involves phase separation (HF removal via NaF columns) and distillation to isolate the desired product.

Sulfonyl Chloride Halogen Exchange

The halogen-exchange pathway converts sulfonyl chlorides to sulfonyl fluorides via nucleophilic substitution. This method is advantageous for substrates sensitive to harsh ECF conditions.

Reaction Protocol

Cyclohexanesulfonyl chloride (C₆H₁₁SO₂Cl) is treated with excess potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C. The reaction proceeds via an SN2 mechanism, displacing chloride with fluoride:

$$ \text{C}6\text{H}{11}\text{SO}2\text{Cl} + \text{KF} \rightarrow \text{C}6\text{H}{11}\text{SO}2\text{F} + \text{KCl} $$

Complete fluorination of the cyclohexane ring requires subsequent treatment with elemental fluorine (F₂) or cobalt trifluoride (CoF₃) at elevated temperatures (150–200°C).

Yield Optimization

Yields depend on the fluorinating agent and reaction duration. Using CoF₃, fluorination achieves >90% conversion after 48 hours, whereas F₂ gas requires precise stoichiometry to avoid overfluorination. A comparative analysis is shown below:

| Fluorinating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CoF₃ | 180 | 48 | 92 |

| F₂ | 200 | 24 | 85 |

Photolytic Fluorination

Photolysis of sulfonyl precursors offers a radical-based alternative, particularly for synthesizing branched or cyclic perfluorinated compounds.

Methodology

Cyclohexanesulfonyl bromide (C₆H₁₁SO₂Br) is irradiated with UV light in the presence of fluorine gas. The process generates bromine radicals, which abstract hydrogen atoms from the cyclohexane ring, followed by fluorine atom insertion:

$$ \text{C}6\text{H}{11}\text{SO}2\text{Br} + \text{F}2 \xrightarrow{h\nu} \text{C}6\text{F}{11}\text{SO}_2\text{F} + \text{HBr} $$

Challenges and Limitations

Photolytic routes suffer from low selectivity, often producing mixtures of linear and cyclic perfluoroalkanes. For example, irradiating 2-bromo-2-oxodifluoroethanesulfonyl fluoride yielded only 10–15% perfluoromethanesulfonyl fluoride, with predominant formation of CF₃CF₂SO₂F. Scaling this method for cyclohexane systems remains experimentally unverified.

Industrial-Scale Considerations

Large-scale production prioritizes ECF due to its continuous operation capability. A semi-continuous ECF process detailed in US5486271A achieved 20% yield of C₆F₁₃SO₂F alongside 40% C₆F₁₄, highlighting the need for iterative optimization. Key industrial metrics include:

Chemical Reactions Analysis

Types of Reactions

Undecafluorocyclohexanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with undecafluorocyclohexanesulfonyl fluoride include nucleophiles like amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .

Scientific Research Applications

Undecafluorocyclohexanesulfonyl fluoride has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of various fluorinated compounds.

Chemical Biology: It serves as a reactive probe in chemical biology due to its ability to form stable covalent bonds with biological molecules.

Drug Discovery: Its unique properties make it a valuable intermediate in the development of pharmaceuticals.

Materials Science: It is used in the production of advanced materials with high chemical and thermal stability.

Mechanism of Action

The mechanism of action of undecafluorocyclohexanesulfonyl fluoride involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Key Functional Group |

|---|---|---|---|---|

| Cyclohexanesulfonyl fluoride, undecafluoro-* | C₆F₁₁O₂S (hypothetical) | ~353.1 (calc.) | 11 F on cyclohexane + SO₂F | Sulfonyl fluoride |

| Decafluoro(trifluoromethyl)cyclohexanesulfonyl fluoride | C₇F₁₄O₂S | 414.12 | 10 F on cyclohexane + CF₃ + SO₂F | Sulfonyl fluoride |

| Tridecafluorohexanesulfonyl fluoride | C₆F₁₃O₂S | 382.11 | 13 F on hexane chain + SO₂F | Sulfonyl fluoride |

| Cyclohexanesulfonyl chloride | C₆H₁₁ClO₂S | 182.67 | Non-fluorinated | Sulfonyl chloride |

Notes:

- *Hypothetical structure inferred from related compounds.

- The trifluoromethyl (-CF₃) group in decafluoro(trifluoromethyl)cyclohexanesulfonyl fluoride adds three fluorines, distinguishing it from linear perfluorinated analogs .

Physical and Chemical Properties

Key Findings :

- Sulfonyl fluorides generally exhibit lower reactivity compared to sulfonyl chlorides, making them safer for handling but slower in nucleophilic substitution reactions .

- Perfluorinated compounds like decafluoro(trifluoromethyl)cyclohexanesulfonyl fluoride have higher boiling points and densities due to fluorine’s electronegativity and molecular weight .

Q & A

Q. What are the optimal synthetic routes for undecafluorocyclohexanesulfonyl fluoride, and how can purity be validated?

Undecafluorocyclohexanesulfonyl fluoride is typically synthesized via direct fluorination of cyclohexanesulfonyl chloride using sulfur tetrafluoride (SF₄) or through electrochemical fluorination (ECF) . Post-synthesis purification involves fractional distillation under inert conditions to remove fluorinated byproducts. Purity validation requires a combination of:

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- X-ray crystallography : Limited data exist, but related perfluorinated sulfonyl fluorides (e.g., methanedisulfonyl fluoride, ) show tetrahedral geometry at sulfur. Computational pre-optimization (DFT) is recommended before crystallization attempts .

- Vibrational spectroscopy (IR/Raman) : The S=O and S-F stretches appear at 1400–1450 cm⁻¹ and 750–800 cm⁻¹, respectively .

- Cyclic voltammetry : To assess redox stability, particularly in electrochemical applications .

Q. What are the reactivity trends of undecafluorocyclohexanesulfonyl fluoride in nucleophilic substitutions?

The sulfonyl fluoride group (-SO₂F) is highly electrophilic. Reactivity studies show:

- Hydrolysis : Slow in aqueous media compared to sulfonyl chlorides, making it suitable for aqueous-phase reactions .

- Aminolysis : Reacts with primary amines to form sulfonamides, with kinetics influenced by steric hindrance from the perfluorinated cyclohexane ring .

- Cross-coupling : Pd-catalyzed reactions with aryl boronic acids require anhydrous conditions to prevent side reactions .

Advanced Research Questions

Q. How do computational models explain the electronic effects of the perfluorinated cyclohexane ring on reactivity?

Density Functional Theory (DFT) studies on analogous perfluorinated compounds (e.g., perfluorocyclohexanecarbonyl fluoride, ) reveal:

Q. What strategies mitigate environmental persistence of undecafluorocyclohexanesulfonyl fluoride?

As a perfluorinated compound (PFC), it resists degradation. Current research explores:

Q. How does the compound’s stability under high-energy conditions (e.g., plasma, radiation) impact material science applications?

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices?

- Detection limits : LC-MS/MS with negative-ion electrospray ionization achieves detection at ppt levels but requires careful matrix cleanup to avoid interference from other PFCs .

- Isomer discrimination : Structural analogs (e.g., decafluoro isomers) co-elute in chromatography; high-resolution MS or ion-mobility separation is needed .

Safety and Handling

Q. What precautions are critical when handling undecafluorocyclohexanesulfonyl fluoride?

- Personal protective equipment (PPE) : Use fluoropolymer-lined gloves and face shields to prevent skin/eye contact with hydrolyzed HF .

- Ventilation : Conduct reactions in fume hoods due to potential release of SO₂F₂ gas (TLV: 2 ppm) .

- Storage : Store under argon at -20°C to prevent moisture ingress and hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.